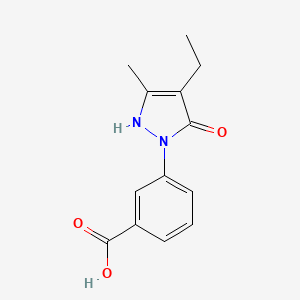

(1-metil-1H-imidazol-4-il)metanamina

Descripción general

Descripción

“(1-methyl-1H-imidazol-4-yl)methanamine” is an aralkylamine . It is an organic intermediate that can be obtained by reducing 1-methyl-imidazole-4-carboxylic acid . It can be further chlorinated to prepare 1-methyl-4-chloromethyl imidazole hydrochloride, which can be used as an organic synthesis intermediate and pharmaceutical intermediate in laboratory research and chemical production processes .

Synthesis Analysis

The synthesis of “(1-methyl-1H-imidazol-4-yl)methanamine” can be achieved by reducing 1-methyl-imidazole-4-carboxylic acid . The reduction process involves the addition of lithium aluminum hydride (LiAlH4) to a suspension of 1-methyl-imidazole-4-carboxylic acid in tetrahydrofuran (THF) at 0°C. The mixture is then stirred overnight at room temperature and for an additional hour at 50°C .Molecular Structure Analysis

The molecular formula of “(1-methyl-1H-imidazol-4-yl)methanamine” is C5H9N3 . The molecular weight is 111.148 .Chemical Reactions Analysis

As an organic intermediate, “(1-methyl-1H-imidazol-4-yl)methanamine” can undergo further reactions such as chlorination to prepare 1-methyl-4-chloromethyl imidazole hydrochloride .Physical And Chemical Properties Analysis

“(1-methyl-1H-imidazol-4-yl)methanamine” is a liquid . Its density is 1.2±0.1 g/cm3, and its boiling point is 292.2±15.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados del imidazol exhiben propiedades antibacterianas. Los investigadores han sintetizado varios compuestos que contienen imidazol y han evaluado su eficacia contra cepas bacterianas. Por ejemplo, el 6-(fenil sustituido)-2-(1-metil-1H-imidazol-2-il) imidazo[2,1-b][1,3,4]tiadiazol demostró actividad antituberculosa contra Mycobacterium tuberculosis .

Potencial Antifúngico

Los derivados del imidazol también muestran actividad antifúngica. Compuestos como el metronidazol y el nitroso-imidazol exhiben efectos bactericidas y se utilizan en la práctica clínica .

Propiedades Antiinflamatorias

Ciertas moléculas a base de imidazol poseen efectos antiinflamatorios. Estos compuestos pueden modular las respuestas inmunitarias y reducir la inflamación .

Aplicaciones Antivirales

Los fármacos que contienen imidazol, como la enviroxima y la astemizol, tienen propiedades antivirales. Estos compuestos se dirigen a las infecciones virales interfiriendo con la replicación o la entrada del virus .

Actividades Antiprotozoarias y Antihelmínticas

Los derivados del imidazol como el tinidazol y el ornidazol son efectivos contra infecciones protozoarias (por ejemplo, Giardia y Trichomonas) y parásitos helmínticos .

Potencial Antiartrítico Reumatoide

La azatioprina, que contiene un anillo de 1,3-diazol, se utiliza en el tratamiento de la artritis reumatoide .

Otras Aplicaciones

Los derivados del imidazol se han investigado por su potencial en el tratamiento de alergias, diabetes y cáncer. Además, sirven como bloques de construcción en la síntesis de productos naturales, incluida la histidina, la purina y la histamina .

En resumen, el compuesto (1-metil-1H-imidazol-4-il)metanamina es prometedor en varios campos, lo que lo convierte en un tema intrigante para futuras investigaciones y desarrollo de fármacos . Si necesita información más detallada o tiene consultas adicionales, ¡no dude en preguntar!

Safety and Hazards

“(1-methyl-1H-imidazol-4-yl)methanamine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(1-methylimidazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-8-3-5(2-6)7-4-8/h3-4H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEAGFBRAQOCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383546 | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

486414-83-9 | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-imidazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)

![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)